2-Hydroxy-N-(2-hydroxyethyl)propanamide

Safety Assessment Fragrance Toxicology

2-Hydroxy-N-(2-hydroxyethyl)propanamide (CAS 5422-34-4), also known as Lactamide MEA or N-Lactoyl ethanolamine, is a non-ionic surfactant belonging to the alkanolamide class. It is synthesized via the amidation of lactic acid with monoethanolamine (MEA), yielding a small-molecule amide (C5H11NO3; MW: 133.15 g/mol) that is structurally distinct from fatty acid-derived alkanolamides due to its short, hydroxylated backbone.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 5422-34-4
Cat. No. B1220602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-N-(2-hydroxyethyl)propanamide
CAS5422-34-4
Synonyms1-hydroxyethane-1-(2'- hydroxyethyl)carbonamide
N-(2-hydroxyethyl)lactamide
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(C(=O)NCCO)O
InChIInChI=1S/C5H11NO3/c1-4(8)5(9)6-2-3-7/h4,7-8H,2-3H2,1H3,(H,6,9)
InChIKeyRZCHTMXTKQHYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water;  insoluble in pentane and diethyl ether
Slightly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-N-(2-hydroxyethyl)propanamide (CAS 5422-34-4): Product Definition and Core Identity for Scientific Procurement


2-Hydroxy-N-(2-hydroxyethyl)propanamide (CAS 5422-34-4), also known as Lactamide MEA or N-Lactoyl ethanolamine, is a non-ionic surfactant belonging to the alkanolamide class [1]. It is synthesized via the amidation of lactic acid with monoethanolamine (MEA), yielding a small-molecule amide (C5H11NO3; MW: 133.15 g/mol) that is structurally distinct from fatty acid-derived alkanolamides due to its short, hydroxylated backbone [2]. This compound is recognized as a multi-functional cosmetic ingredient with INCI-designated roles as a humectant, skin conditioning agent, hair conditioning agent, and antistatic agent [3]. It is listed on the US EPA TSCA Inventory and approved for use as a flavoring substance (FEMA 4256; JECFA 1774), underscoring its established regulatory standing [1][4].

Multifunctional cosmetic humectant, conditioning and antistatic agent
Regulatory inventory listing (TSCA, FEMA) supports formulation compliance review
High hydrophilicity from short hydroxylated backbone for clear aqueous systems

Why 2-Hydroxy-N-(2-hydroxyethyl)propanamide Cannot Be Assumed Interchangeable with Other Alkanolamides or Humectants


Generic substitution within the alkanolamide surfactant class is a significant procurement risk, as performance and safety profiles are dictated by specific structural features. 2-Hydroxy-N-(2-hydroxyethyl)propanamide is derived from the α-hydroxy acid lactic acid, which imparts a distinct combination of high water solubility, low Log Kow (estimated -2.31), and a unique stereochemical profile [1]. This differentiates it from fatty acid-based alkanolamides (e.g., Cocamide MEA), which possess longer alkyl chains that alter solubility, thickening behavior, and skin feel [2]. Furthermore, even among closely related short-chain amides like Acetamide MEA (CAS 142-26-7), the presence of the α-hydroxyl group in the target compound is hypothesized to enhance humectancy and influence antimicrobial activity . Therefore, assuming functional equivalence without comparative data can lead to formulation failures, compromised product claims, or unexpected safety outcomes [3].

Target Lactic acid-derived short-chain amide; high water solubility and humectancy
Fatty alkanolamide Long-chain thickener with limited water compatibility; may shift formulation rheology and clarity
Target No leave-on concentration restriction identified in recent safety assessment
Acetamide MEA ≤7.5% leave-on limit due to sensitization concerns; may constrain formula flexibility

Head-to-Head and Comparative Performance Data for 2-Hydroxy-N-(2-hydroxyethyl)propanamide (Lactamide MEA) Against Key Alternatives


Safety Assessment: RIFM Evaluation Clears Lactamide MEA for Fragrance Use Without Structural Alerts

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) evaluated N-lactoyl ethanolamine (Lactamide MEA) across 7 human health endpoints and environmental fate [1]. The assessment concluded that all endpoints were cleared using target data, read-across, and/or Threshold of Toxicological Concern (TTC). Critically, no structural alerts for genotoxicity were identified, and the compound was not found to be a dermal sensitizer at current usage levels [1]. This stands in contrast to Acetamide MEA (CAS 142-26-7), for which the Cosmetic Ingredient Review (CIR) Panel has established a specific concentration limit of 7.5% in leave-on products due to sensitization concerns and requires formulations to be free of nitrosating agents [2].

Safety assessment
Cross-study comparable
No concentration limit; cleared genotoxicity and sensitization endpoints
Supports leave-on formulation selection without use-level restriction
RIFM 2020 assessment vs. CIR limit for Acetamide MEA
Safety Assessment Fragrance Toxicology Regulatory

Cryoprotective Efficacy: Lactamide and Acetamide Demonstrate Superiority Over Glycerol for Spermatozoa Preservation

In a comparative study evaluating cryoprotectants for Japanese white rabbit spermatozoa, both 1.0 M lactamide and 1.0 M acetamide solutions demonstrated significantly higher post-thaw motility and viability compared to 1.0 M glycerol, a widely used standard cryoprotectant [1]. The study concluded that lactamide and acetamide have higher cryoprotective effects than glycerol [1]. While this is not a direct head-to-head comparison between lactamide and acetamide, it provides class-level evidence that short-chain amides (lactamide and acetamide) outperform the polyol glycerol in this specific application.

Cryoprotection
Class-level inference
1.0 M lactamide outperformed glycerol in sperm motility and viability
Supports investigation as cryoprotective excipient alternative
Rabbit spermatozoa model; exact motility percentages not provided
Cryopreservation Reproductive Biology Excipients Comparative Performance

Antimicrobial Spectrum: Reported Efficacy Against Broad Range of Microorganisms for Cosmetic Preservation

Technical literature indicates that 2-Hydroxy-N-(2-hydroxyethyl)propanamide exhibits antimicrobial properties effective against a broad spectrum of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, yeast, and fungi . This multifunctional activity provides a potential advantage in cosmetic and personal care formulations by contributing to product preservation. While quantitative Minimum Inhibitory Concentration (MIC) data against specific comparators (e.g., conventional preservatives like phenoxyethanol or parabens) were not identified in the search, this reported spectrum provides a class-level inference that it may offer a mild, multifunctional preservative effect.

Antimicrobial spectrum
Data to verify
Reported activity against Gram+, Gram-, yeast and fungi
May contribute to multifunctional preservation strategies
Quantitative MIC data not available; supplier-level information
Antimicrobial Preservation Cosmetics Microbiology

Physicochemical Differentiation: High Water Solubility and Low Log Kow of Lactamide MEA Contrast with Fatty Alkanolamides

2-Hydroxy-N-(2-hydroxyethyl)propanamide possesses distinct physicochemical properties that differentiate it from conventional fatty acid-derived alkanolamides (e.g., Cocamide MEA, Lauramide MEA). Its estimated water solubility is exceptionally high at 1e+006 mg/L (1,000 g/L) at 25°C, and it has a very low estimated Log Kow of -2.31, indicating strong hydrophilicity [1][2]. In contrast, fatty alkanolamides are typically waxy solids with limited water solubility and Log Kow values >3.0, making them effective thickeners and emulsifiers in surfactant systems but less suitable as primary humectants in clear, water-based formulations.

Water solubility
Class-level inference
1,000,000 mg/L (est.)
Log Kow: −2.31
Extreme hydrophilicity supports clear aqueous humectant role
EPI Suite estimation; experimental confirmation recommended
Physicochemical Properties Solubility Formulation Science Alkanolamides

Tyrosinase and TNF-α Inhibition: Potential Value-Add in Functional Skin Care Applications

Product literature from a chemical supplier notes that 2-Hydroxy-N-(2-hydroxyethyl)propanamide has been shown to inhibit the activity of tyrosinase and TNF-α . While primary research data confirming these activities are not cited in the source, these are specific, quantifiable biochemical endpoints relevant to skin brightening (tyrosinase) and soothing/anti-aging (TNF-α). This potential for bioactivity differentiates it from inert humectants like glycerin or propylene glycol, which lack these specific enzyme inhibition profiles.

Enzyme inhibition
Data to verify
Reported inhibition of tyrosinase and TNF-α
Potential ancillary bioactivity for skin care research
No primary IC50 data cited; requires independent verification
Tyrosinase Inhibition Anti-inflammatory Skin Care Bioactivity

Validated Application Scenarios for 2-Hydroxy-N-(2-hydroxyethyl)propanamide (Lactamide MEA) Based on Comparative Evidence


High-Clarity, Water-Based Humectant Systems (e.g., Facial Toners, Serums)

Given its extremely high water solubility (>1,000 g/L) and very low Log Kow (-2.31), 2-Hydroxy-N-(2-hydroxyethyl)propanamide is an ideal humectant for formulating clear, low-viscosity aqueous products [1]. Unlike fatty acid alkanolamides, it will not cause cloudiness or precipitation. In this role, it provides moisturization and skin conditioning comparable to glycerin or propylene glycol but with the added benefits of a broader safety margin for leave-on applications (as indicated by the absence of a concentration limit in RIFM safety assessments) [2] and a reported potential for antimicrobial and enzyme-inhibitory activity [3].

Leave-On Hair Conditioners and Anti-Static Sprays

The INCI-designated functions of hair conditioning and antistatic agent are key applications [1]. In comparative safety assessments, 2-Hydroxy-N-(2-hydroxyethyl)propanamide is not restricted by a specific concentration limit for leave-on use, unlike Acetamide MEA which is limited to 7.5% in leave-on products due to sensitization concerns [2]. This makes Lactamide MEA a preferred alternative for leave-on hair treatments, especially when formulating for sensitive scalps or when seeking to avoid ingredient-specific concentration restrictions on product labels [2].

Mild, Multifunctional Preservation Boost in 'Clean' Beauty Formulations

The reported broad-spectrum antimicrobial activity of 2-Hydroxy-N-(2-hydroxyethyl)propanamide against bacteria, yeast, and fungi [1] positions it as a valuable component in the preservation strategy for 'clean' or 'preservative-free' cosmetic products. By incorporating this multifunctional humectant, formulators can potentially reduce the required concentration of traditional preservatives, thereby lowering the overall irritation potential of the final product. This aligns with market trends favoring milder formulations with fewer dedicated preservative chemicals.

Cryopreservation Media for Sensitive Biological Samples

In specialized research and biotechnological applications, lactamide-based compounds have demonstrated superior cryoprotective effects compared to the standard agent glycerol at a 1.0 M concentration for preserving spermatozoa viability [1]. This suggests that 2-Hydroxy-N-(2-hydroxyethyl)propanamide or its parent lactamide could be investigated as a component in novel cryopreservation media for cells, tissues, or reproductive materials where glycerol toxicity or osmotic stress is a limiting factor [1].

Application
Selection Property
Validation Focus
Clear aqueous humectant formulations
High aqueous solubility and low Log Kow
Clarity and compatibility in transparent water-based systems
Leave-on hair conditioning research
Reported safety assessment without leave-on concentration limit
Sensitization potential in leave-on use contexts
Multifunctional preservation strategy studies
Reported broad-spectrum antimicrobial activity
Preservation performance in cosmetic matrices
Cryopreservation media development
Reported comparative cryoprotective response
Post-thaw viability and motility endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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